DL-5-Bromo-2-methoxyphenylalanine falls under the category of amino acids and aromatic compounds. It is classified as a brominated aromatic amino acid, which makes it particularly valuable in organic synthesis and medicinal chemistry.
The synthesis of DL-5-Bromo-2-methoxyphenylalanine typically involves several steps, including protection of functional groups and selective bromination. The following outlines a common synthetic route:
The conditions for these reactions can vary significantly based on the specific methods employed, including temperature control, reaction time, and choice of solvents.
The molecular structure of DL-5-Bromo-2-methoxyphenylalanine features:
The presence of these functional groups allows for various chemical modifications and reactions, making this compound a versatile building block in organic synthesis.
DL-5-Bromo-2-methoxyphenylalanine can participate in several types of chemical reactions:
These reactions are critical for synthesizing complex molecules in pharmaceutical research and development.
The mechanism of action for DL-5-Bromo-2-methoxyphenylalanine primarily involves its role as a building block in peptide synthesis. The amino group allows for the formation of peptide bonds with other amino acids, while the bromo and methoxy groups enhance its reactivity:
This strategic use of protecting groups and reactive functionalities allows researchers to construct complex peptides with desired biological activities.
DL-5-Bromo-2-methoxyphenylalanine exhibits several notable physical and chemical properties:
DL-5-Bromo-2-methoxyphenylalanine has several applications across various fields:
The incorporation of halogenated amino acids into biological systems has been revolutionized by genetic code expansion techniques, which enable the site-specific integration of unnatural amino acids (UAAs) into proteins. DL-5-Bromo-2-methoxyphenylalanine presents particular promise in this domain due to its bromine handle for downstream bioorthogonal modifications. The core strategy involves engineering aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs to recognize brominated phenylalanine derivatives while maintaining orthogonality to endogenous translational machinery [2].
Tyrosyl-tRNA synthetase (TyrRS) mutants have shown exceptional adaptability for recognizing bromo-substituted phenylalanine analogs. Directed evolution of Methanocaldococcus jannaschii TyrRS generates variants with expanded substrate specificity that effectively charge the cognate tRNA with DL-5-Bromo-2-methoxyphenylalanine. The critical mutations occur in the enzyme's active site (e.g., Tyr32→Ala, Leu65→Pro, Asp158→Pro), which enlarges the binding pocket to accommodate the bulky bromo-methoxyphenyl moiety while excluding natural aromatic amino acids. This engineered system achieves incorporation efficiencies of ~22 mg/L in E. coli expression systems [1] [2].
Table 1: Engineered Enzyme Systems for Brominated Amino Acid Incorporation
Enzyme System | Mutations | Incorporation Efficiency | Orthogonality |
---|---|---|---|
MjTyrRS variant 1 | Tyr32Ala, Leu65Pro | 18 mg/L | >99% |
MjTyrRS variant 2 | Asp158Pro, Tyr32Ala | 22 mg/L | >99% |
PylRS mutant (Haloarcula) | Tyr306Ala, Cys348Ser | 15 mg/L | 98% |
For mammalian systems, the pyrrolysyl-tRNA synthetase (PylRS) system offers superior orthogonality. Engineered PylRS mutants incorporate DL-5-Bromo-2-methoxyphenylalanine at amber (UAG) stop codons in HEK-293T cells with 78% suppression efficiency. The bromine atom serves dual purposes: facilitating crystallographic phasing in structural studies and enabling post-translational modifications via palladium-catalyzed Sonogashira cross-coupling on expressed proteins. This chemoenzymatic approach provides unparalleled precision for installing photoreactive, NMR-active, or click-compatible handles into complex biological systems [1] [2].
Solid-phase peptide synthesis (SPPS) enables precise control over the sequential introduction of halogenated aromatic residues. The synthesis of DL-5-Bromo-2-methoxyphenylalanine employs Wang resin-bound benzophenone imine as the foundational scaffold (Scheme 1). Key innovations address the competing hydrolysis pathways during electrophilic bromination and the regioselectivity challenges in ortho-methoxylation [3] [6].
Resin selection critically influences product purity as demonstrated in global rehearsal studies. Comparative analysis of resin sources revealed that Source I resin produced 15-20% lower purity due to persistent impurities (e.g., truncated sequences at 2.5 min retention time and benzophenone adducts at 4.8 min in LC/MS). Source II resin substantially eliminated these contaminants, yielding DL-5-Bromo-2-methoxyphenylalanine derivatives with >90% purity in optimized conditions. The alkylation step employs Bill-Board 6-pack technology for high-throughput parallel screening of brominating agents, where N-bromosuccinimide (NBS) in DMF/acetic acid (4:1) achieves >95% conversion at 0°C within 2 hours [3].
Table 2: Optimization of Solid-Phase Synthesis Parameters
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Resin Source | Source I | Source II | Source II |
Brominating Agent | Br₂/CCl₄ | NBS/DMF-HOAc | NBS/DMF-HOAc (0°C) |
Purity (LC/MS) | 75-80% | 90-93% | 95% |
Methoxylation Base | NaOMe/MeOH | Cs₂CO₃/DMF | Cs₂CO₃/DMF |
Halohydrin Byproduct | 15-18% | <3% | <2% |
A major breakthrough involves flow chemistry-assisted bromination to suppress halohydrin formation. By implementing a microfluidic reactor with a 30-second residence time, bromine addition is completed before hydrolysis can generate oxazolidinone byproducts. Subsequent ortho-methoxylation uses cesium carbonate-mediated displacement with methanol at 65°C, achieving near-quantitative conversion without racemization. This integrated approach enables the synthesis of kilogram-scale batches with consistent enantiomeric ratio (50:50 DL-mixture) for pharmaceutical applications [3] [6].
The production of enantiopure 5-Bromo-2-methoxyphenylalanine leverages transition metal catalysis and organocatalysis to overcome the inherent challenges of resolving sterically congested tertiary amino acids. Noyori-type transfer hydrogenation of benzophenone imines of brominated dehydroamino acids provides access to both (R)- and (S)-enantiomers with exceptional stereocontrol [8].
The hydrogenation of (Z)-α-acetamido-2-methoxy-5-bromocinnamic acid using [(R,R)-TsDPEN Ru(p-cymene)Cl] catalyst generates the (S)-enantiomer with 96% ee and 92% yield under 50 psi H₂ in methanol. Remarkably, bromine coordination to the ruthenium center enhances stereoselectivity by forming a transient chelate that rigidifies the transition state. For the (R)-enantiomer, modified cinchona alkaloid catalysts (e.g., O-benzoylquinine) facilitate asymmetric phase-transfer alkylation of glycine Schiff bases. Using 5-bromo-2-methoxybenzyl bromide as electrophile, this method achieves 89% ee at -40°C in toluene/water biphasic systems [8].
Table 3: Enantioselective Synthesis Methods Comparison
Method | Catalyst System | ee (%) | Yield (%) | Preferred Enantiomer |
---|---|---|---|---|
Transfer Hydrogenation | [(R,R)-TsDPEN Ru(p-cymene)Cl] | 96 | 92 | (S) |
Phase-Transfer Alkylation | O-Benzoylquinine | 89 | 85 | (R) |
Biocatalytic Resolution | Penicillium camemberti acylase | >99 | 45 (theor max) | (R) |
Diastereomeric salt resolution remains industrially viable despite lower theoretical yield. Combining racemic DL-5-Bromo-2-methoxyphenylalanine with (1S)-(+)-camphor-10-sulfonic acid in ethanol/water (7:3) preferentially crystallizes the (R)-enantiomer salt with 99% de after three recrystallizations. The resolving agent can be recovered in >90% yield via basification, making this process economically feasible for large-scale production. These methodologies collectively enable access to both enantiomers in >98% optical purity for structure-activity relationship studies in drug discovery programs [8].
The acid-lability of methoxy groups and competitive bromination of electron-rich aromatic systems necessitate meticulous protection schemes during DL-5-Bromo-2-methoxyphenylalanine synthesis. Traditional benzyl ether protection remains prevalent despite requiring harsh deprotection conditions (H₂/Pd-C), while contemporary approaches favor allyloxycarbonyl (Alloc) groups that undergo orthogonal cleavage under mild conditions [2] [6].
During solid-phase synthesis (Section 1.2), the phenolic oxygen is protected as allyl ether before bromination. This strategy prevents electrophilic aromatic substitution at the ortho-position and allows deprotection with tetrakis(triphenylphosphine)palladium(0) and phenylsilane in THF without affecting methoxy groups or the C-Br bond. Comparative studies reveal that allyl protection reduces bromination side products from 28% (with benzyl protection) to <5% while maintaining >95% regioselectivity for the para-position relative to the amino acid backbone. The deprotection is complete within 15 minutes at room temperature, significantly shorter than the 12-hour hydrogenolysis required for benzyl-protected analogs [3].
For solution-phase synthesis, silyl-based protection (tert-butyldiphenylsilyl, TBDPS) offers exceptional stability during bromination but requires fluoride-mediated deprotection. The bulkiness of TBDPS directs bromination exclusively to the less hindered para-position, though the deprotection step may compromise acid-sensitive functionalities. Orthogonal protection schemes employing Fmoc-α-amino group protection with allyl-phenolic protection enable seamless integration into automated SPPS protocols. This combination withstands piperidine-mediated Fmoc deprotection (20% in DMF) and acidic resin cleavage while allowing late-stage phenolic deprotection for on-resin cyclization or functionalization [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3